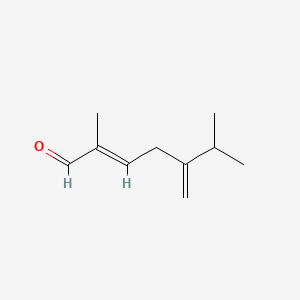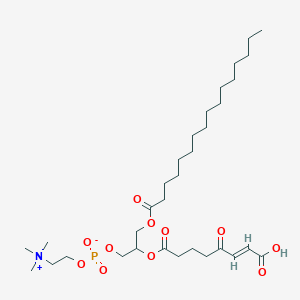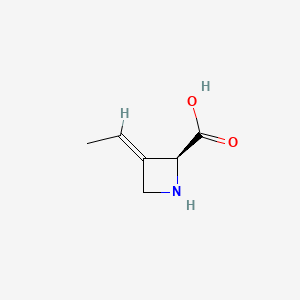
(2S,3E)-3-ethylideneazetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3E)-3-ethylideneazetidine-2-carboxylic acid is a chiral azetidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be facilitated by using strong bases or specific catalysts to promote the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, alkoxides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Formation of substituted azetidine derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, (2S,3E)-3-ethylideneazetidine-2-carboxylic acid can be used in the synthesis of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can engage in various binding interactions, influencing the activity of these targets and modulating biological pathways.
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different substituents.
Proline: A naturally occurring amino acid with a similar cyclic structure but a five-membered ring instead of a four-membered one.
Uniqueness: (2S,3E)-3-ethylideneazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the ethylidene group, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Propriétés
Numéro CAS |
24695-12-3 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(2S,3Z)-3-ethylideneazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-7-5(4)6(8)9/h2,5,7H,3H2,1H3,(H,8,9)/b4-2-/t5-/m0/s1 |
Clé InChI |
LCXPHUZMYBUAOG-PSRSYCBASA-N |
SMILES |
CC=C1CNC1C(=O)O |
SMILES isomérique |
C/C=C\1/CN[C@@H]1C(=O)O |
SMILES canonique |
CC=C1CNC1C(=O)O |
Synonymes |
3-ethylidene-L-azetidine-2-carboxylic acid polyoximic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


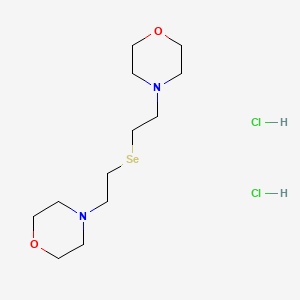
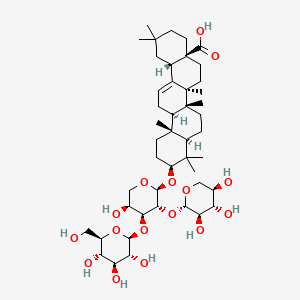
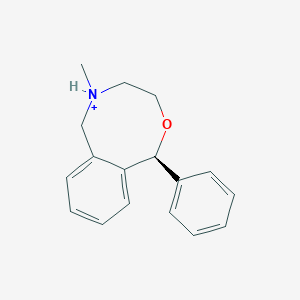
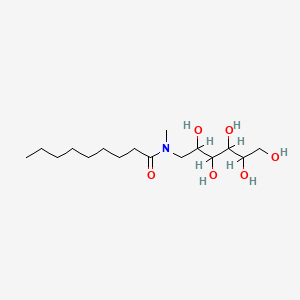
![4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)

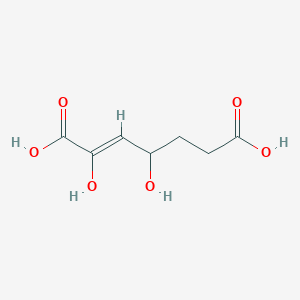
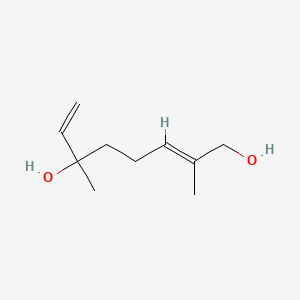
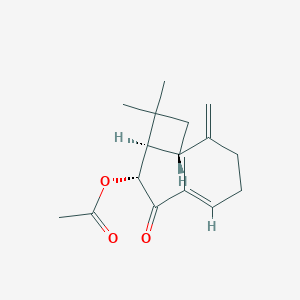
![(1S,2Z,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1236710.png)

